N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane” was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . Another example is the synthesis of “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structures were analyzed using the single crystal X-ray diffraction method .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine” is a solid with a molecular weight of 234.27 .Scientific Research Applications
Applications in Materials Science
Sulfonamide compounds have been explored for their utility in creating advanced materials, such as proton exchange membranes for fuel cells. For instance, the synthesis of sulfonic acid-containing polybenzoxazine, through reactions involving sulfonate and benzoxazine monomers, highlights the potential of sulfonamide derivatives in developing materials with high proton conductivity and low methanol permeability, essential for fuel cell efficiency (Yao et al., 2014).
Catalytic Applications
Sulfonamides have been employed as catalysts or catalytic agents in organic synthesis. For example, the use of N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) has been demonstrated for the tetrahydropyranylation of alcohols and phenols, showcasing the versatility of sulfonamide-based compounds in facilitating chemical transformations under mild conditions (Khazaei et al., 2007).
Medicinal Chemistry
In the realm of medicinal chemistry, sulfonamide derivatives have been synthesized and evaluated for their biological activities, including antioxidant and antimicrobial properties. The synthesis of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and their evaluation for antioxidant activity is one such example, indicating the potential of sulfonamide compounds in drug discovery and development (Lavanya et al., 2014).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential applications, given the interesting properties of similar compounds. For example, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-25(21,13-15-6-2-1-3-7-15)19-10-4-5-11-22-16-8-9-17-18(12-16)24-14-23-17/h1-3,6-9,12,19H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDEJWTWZPLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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